molecular formula C9H11ClFNO B8067589 2-Amino-2-(4-chloro-3-fluorophenyl)propan-1-ol

2-Amino-2-(4-chloro-3-fluorophenyl)propan-1-ol

Cat. No.: B8067589
M. Wt: 203.64 g/mol
InChI Key: PHAQHIOVPLVAII-UHFFFAOYSA-N
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Description

2-Amino-2-(4-chloro-3-fluorophenyl)propan-1-ol is an organic compound with the molecular formula C13H9ClFNO It is a derivative of phenylpropanolamine and contains both a chloro and a fluoro substituent on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-2-(4-chloro-3-fluorophenyl)propan-1-ol typically involves the following steps:

  • Bromination: The starting material, 4-chloro-3-fluorobenzene, undergoes bromination to introduce a bromo group at the desired position.

  • Grignard Reaction: The brominated compound is then treated with magnesium to form a Grignard reagent.

  • Reaction with Formaldehyde: The Grignard reagent is reacted with formaldehyde to form the corresponding secondary alcohol.

  • Amination: Finally, the secondary alcohol is converted to the desired amine through amination.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthetic process.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-2-(4-chloro-3-fluorophenyl)propan-1-ol can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form the corresponding ketone or carboxylic acid.

  • Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol.

  • Substitution: Substitution reactions can occur at the chloro or fluoro positions, leading to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles such as hydroxide (OH-) or alkyl halides can be used for substitution reactions.

Major Products Formed:

  • Oxidation: 2-Amino-2-(4-chloro-3-fluorophenyl)propanone

  • Reduction: this compound (reduced form)

  • Substitution: Various derivatives depending on the nucleophile used

Scientific Research Applications

2-Amino-2-(4-chloro-3-fluorophenyl)propan-1-ol has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties.

  • Medicine: It has been investigated for its potential use in pharmaceuticals, particularly in the development of new drugs.

  • Industry: The compound is used in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism by which 2-Amino-2-(4-chloro-3-fluorophenyl)propan-1-ol exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

2-Amino-2-(4-chloro-3-fluorophenyl)propan-1-ol is similar to other phenylpropanolamine derivatives, such as:

  • Phenylpropanolamine: A closely related compound with similar chemical structure and properties.

Uniqueness: What sets this compound apart from its counterparts is its specific combination of chloro and fluoro substituents, which can influence its reactivity and biological activity.

Conclusion

This compound is a versatile compound with significant potential in various scientific fields

Properties

IUPAC Name

2-amino-2-(4-chloro-3-fluorophenyl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClFNO/c1-9(12,5-13)6-2-3-7(10)8(11)4-6/h2-4,13H,5,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHAQHIOVPLVAII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)(C1=CC(=C(C=C1)Cl)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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